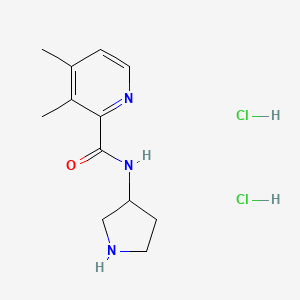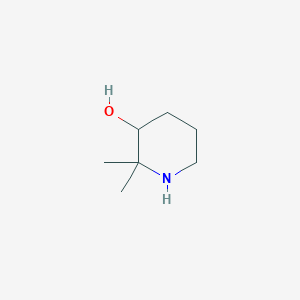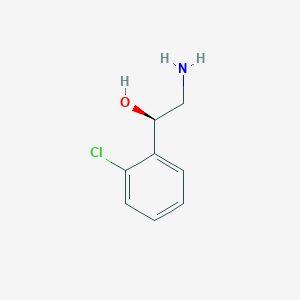![molecular formula C9H6BrF3N2 B15313431 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1277178-03-6](/img/structure/B15313431.png)
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide under specific conditions . Another method includes the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate for various diseases, including tuberculosis.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Contains an imidazo[1,2-a]pyridine core and is used as a sedative-hypnotic drug.
Rifaximin: Another imidazo[1,2-a]pyridine derivative used as an antibiotic.
Uniqueness
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1277178-03-6 |
|---|---|
Formule moléculaire |
C9H6BrF3N2 |
Poids moléculaire |
279.06 g/mol |
Nom IUPAC |
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-3-14-8-7(10)2-6(4-15(5)8)9(11,12)13/h2-4H,1H3 |
Clé InChI |
XUNUHVIFZSRNAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2N1C=C(C=C2Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)






